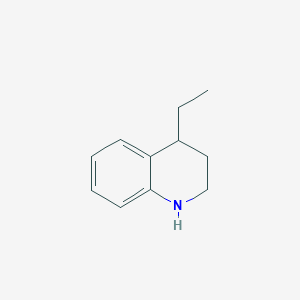
4-Éthyl-1,2,3,4-tétrahydroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially hydrogenated, with an ethyl group attached to the fourth carbon atom. Tetrahydroquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Applications De Recherche Scientifique
Synthèse de tétrahydroquinoléines hautement substituées
La 4-Éthyl-1,2,3,4-tétrahydroquinoléine est utilisée dans une réaction en cascade à trois composants impliquant la 2-alcénylaniline, les aldéhydes et le cyanoacétate d'éthyle pour synthétiser des 1,2,3,4-tétrahydroquinoléines hautement substituées . Cette réaction se déroule par la condensation de Knoevenagel du cyanoacétate d'éthyle avec les aldéhydes, suivie de l'addition aza-Michael-Michael avec les 2-alcénylanilines .
Réactions en domino
Les réactions en domino, également connues sous le nom de réactions en tandem ou en cascade, sont devenues une stratégie très efficace pour la synthèse de produits naturels bioactifs et d'agents pharmaceutiques . La this compound est synthétisée en utilisant ces réactions en domino .
Antioxydant et inhibiteur de corrosion
La this compound est utilisée comme antioxydant et inhibiteur de corrosion . Elle aide à prévenir le processus d'oxydation dans une réaction en chaîne.
Composant actif dans les colorants
La this compound est un composant actif de divers colorants . Elle contribue à la couleur et à la durabilité des colorants.
Applications pharmaceutiques
Les dérivés de la tétrahydroquinoléine, y compris la this compound, sont utilisés dans des applications pharmaceutiques . Ils constituent un motif structurel clé dans les agents pharmaceutiques .
Traitement des maladies cardiovasculaires
Les composés de la 1,2,3,4-tétrahydroquinoléine, y compris la this compound, sont des intermédiaires dans la production de médicaments utilisés pour traiter les maladies cardiovasculaires .
Mécanisme D'action
Target of Action
The primary target of 4-Ethyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that plays a pivotal role in the production of pro-inflammatory cytokines and the differentiation of CD4+T cells into Th17 cells . It is considered an attractive therapeutic target for the treatment of various diseases, including prostate cancer .
Mode of Action
4-Ethyl-1,2,3,4-tetrahydroquinoline derivatives act as inverse agonists of RORγ . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The inhibitory potency of these compounds is elucidated through their interaction with the ligand-binding domain of RORγ .
Biochemical Pathways
It is known that the compound’s action on rorγ has a direct impact on theTh17/IL-17 pathway . This pathway is crucial for immune responses, and its modulation can have significant effects on various biological processes.
Result of Action
The action of 4-Ethyl-1,2,3,4-tetrahydroquinoline results in the inhibition of colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, the compound effectively suppresses tumor growth in xenograft tumor models .
Action Environment
It is known that the synthesis of tetrahydroquinoline derivatives can be influenced by various factors, including the choice of catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods
Industrial production of 4-ethyl-1,2,3,4-tetrahydroquinoline typically involves the selective hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under controlled conditions to achieve the desired hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
- **Sub
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Propriétés
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKOUAMOLNBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
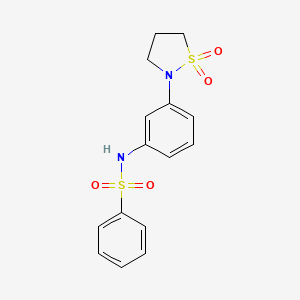
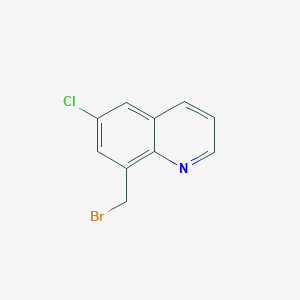
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)
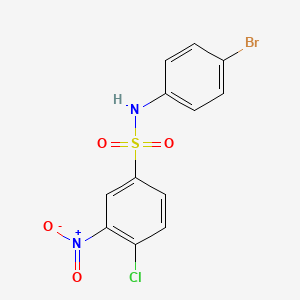
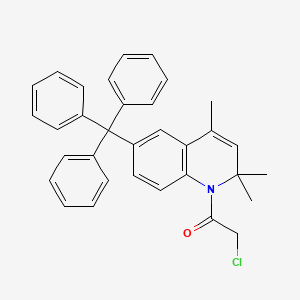
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)
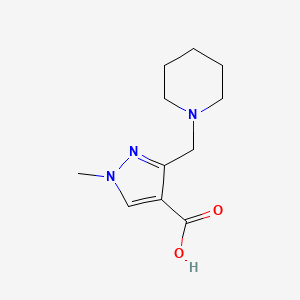
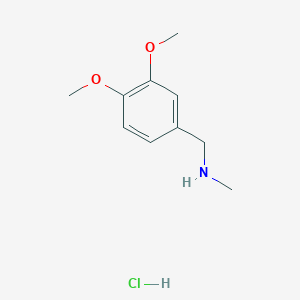
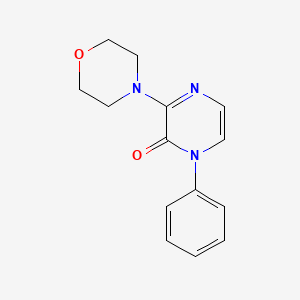
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
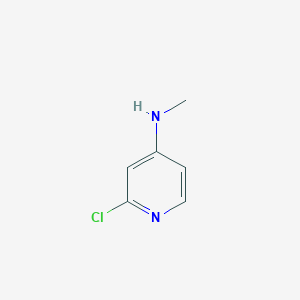
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)
